2-(2-chloro-6-fluorobenzyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
BenchChem offers high-quality 2-(2-chloro-6-fluorobenzyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-chloro-6-fluorobenzyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-N-cyclohexyl-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClFN5O3/c1-2-13-31-24(35)18-12-11-16(23(34)29-17-7-4-3-5-8-17)14-22(18)33-25(31)30-32(26(33)36)15-19-20(27)9-6-10-21(19)28/h6,9-12,14,17H,2-5,7-8,13,15H2,1H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKGZLFCIXWUMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC5=C(C=CC=C5Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClFN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[4,3-a]quinazolines, have been reported to interact with various targets involved in biological processes.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have been shown to upregulate pro-apoptotic proteins like bcl-2-associated x protein (bax) and caspase-3 and -9, while downregulating pro-oncogenic cell survival proteins like bcl-2. This suggests that the compound may induce apoptosis, a form of programmed cell death.
Activité Biologique
The compound 2-(2-chloro-6-fluorobenzyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a novel synthetic derivative within the quinazoline family. This class of compounds has been recognized for its diverse biological activities, including anticancer and antimicrobial properties. The unique structural features of this compound may enhance its biological efficacy and selectivity against various targets.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | 2-(2-chloro-6-fluorobenzyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
| Molecular Formula | C20H24ClF N5O3 |
| Molar Mass | 417.88 g/mol |
| CAS Number | Not available |
Anticancer Activity
Recent studies have highlighted the potential of quinazoline derivatives in targeting various cancer types. The compound has shown promising results in preclinical models.
- Mechanism of Action : The compound's structure suggests it may inhibit key kinases involved in cancer cell proliferation and survival. For instance, quinazoline derivatives are known to affect Aurora A kinase activity, which is crucial for cell cycle regulation.
- In Vitro Studies : In vitro assays demonstrated that the compound exhibits significant cytotoxic effects against several cancer cell lines. For example:
Antimicrobial Activity
Quinazolines have also been explored for their antimicrobial properties. Preliminary data suggest that this compound may exhibit activity against certain bacterial strains.
- Mechanism : The presence of halogen substituents (e.g., chlorine and fluorine) is often associated with enhanced antimicrobial activity by increasing membrane permeability or disrupting cellular processes.
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives can often be correlated with their structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Chlorine and Fluorine Substituents | Enhance binding affinity to target proteins and improve pharmacokinetic properties. |
| Cyclohexyl Group | May contribute to lipophilicity and improve membrane penetration. |
| Dioxo Group | Potentially increases hydrogen bonding capabilities with biological targets. |
Case Studies
- Study on Quinazoline Derivatives : A study investigated various quinazoline-based compounds for their anticancer properties. The findings indicated that modifications at the 6-position significantly influenced potency against cancer cell lines .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of related compounds against a panel of bacteria and fungi. Results showed that compounds with similar structural motifs exhibited broad-spectrum activity .
Applications De Recherche Scientifique
The compound 2-(2-chloro-6-fluorobenzyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic organic molecule that has garnered attention for its potential applications in various scientific and medical fields. This article explores its applications in detail, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Composition
The compound features a complex structure characterized by:
- Molecular Formula : C19H24ClF N5O3
- Molecular Weight : Approximately 397.87 g/mol
- IUPAC Name : 2-(2-chloro-6-fluorobenzyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Physical Properties
The compound is generally synthesized in a laboratory setting and may exist in various forms depending on the conditions of synthesis. Its solubility and stability are crucial for its application in biological systems.
Anticancer Research
Recent studies have identified compounds similar to this one as potential inhibitors of polo-like kinase 1 (Plk1), a target in cancer therapy. The triazoloquinazoline scaffold has been shown to exhibit specific anti-Plk1 activity in both biochemical assays and cellular models. The mechanism involves disrupting mitotic processes in cancer cells, thereby inhibiting tumor growth.
Case Study
In a study published by the National Institutes of Health, triazoloquinazolinone derivatives were tested for their efficacy against Plk1-addicted cancers. The findings indicated that these compounds could serve as a foundation for developing new anticancer therapeutics due to their favorable pharmacokinetic properties and low toxicity profiles .
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective properties. Research indicates that it may modulate neurotransmitter levels and reduce oxidative stress in neuronal tissues. This could make it a candidate for treating neurodegenerative diseases.
Evidence from Research
A study highlighted the neuroprotective effects of related compounds in models of epilepsy. The results suggested that these compounds could mitigate neuronal damage through antioxidant mechanisms .
Antioxidant Activity
The molecular structure implies possible antioxidant capabilities that could help protect cells from oxidative damage. This property is particularly relevant in conditions where oxidative stress is a contributing factor.
Drug Development
Given the presence of heterocyclic moieties common in FDA-approved drugs, this compound's derivatives may be explored for drug development purposes. The triazoloquinazolinone framework has been associated with various biological activities, making it a versatile scaffold for medicinal chemistry.
Data Table: Summary of Biological Activities
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
